An In-depth Technical Guide to the Chemical Properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
An In-depth Technical Guide to the Chemical Properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize organophosphorus compounds in their work. This document covers the compound's physical and chemical characteristics, reactivity, and typical applications, with a focus on its role as a key intermediate in the synthesis of advanced ligands for catalysis.
Core Chemical and Physical Properties
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a solid organophosphorus compound that is notable for its two bulky, electron-withdrawing aryl groups. These structural features significantly influence its reactivity and utility in chemical synthesis. Below is a summary of its key physical and chemical data.
| Property | Value |
| Molecular Formula | C₁₆H₆ClF₁₂P |
| Molecular Weight | 492.63 g/mol [1] |
| CAS Number | 142421-57-6[1] |
| Appearance | Solid[1] |
| Melting Point | 25-29 °C[1] |
| Functional Group | Phosphine[1] |
| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F[1] |
| InChI | 1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H[1] |
| InChI Key | DFZQEHBNAJGDCT-UHFFFAOYSA-N[1] |
Reactivity and Handling
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a reactive compound, primarily due to the phosphorus-chlorine bond. It is sensitive to moisture and will react with water, likely to form the corresponding phosphine oxide. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a dry environment.
Safety Information:
| Hazard Classifications | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Corr. 1B, Water-react. 3 | Danger | H261, H314 | P231 + P232 - P280 - P305 + P351 + P338 - P310 - P422 |
Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.
The primary utility of this chlorophosphine is as an electrophilic phosphorus source for the synthesis of more complex phosphine ligands. It readily reacts with nucleophiles, such as amines and Grignard reagents, to form new phosphorus-nitrogen or phosphorus-carbon bonds, respectively. This reactivity is central to its application in creating custom ligands for various catalytic reactions.
Applications in Catalysis
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a valuable building block for the synthesis of specialized phosphine ligands. The electron-withdrawing trifluoromethyl groups on the phenyl rings can significantly influence the electronic properties of the resulting phosphine ligands, which in turn affects the activity and selectivity of the metal catalysts they are coordinated to.
This compound is a precursor to ligands used in a variety of important cross-coupling reactions, including:
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Buchwald-Hartwig Cross-Coupling[1]
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Heck Reaction[1]
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Hiyama Coupling[1]
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Negishi Coupling[1]
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Sonogashira Coupling[1]
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Stille Coupling[1]
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Suzuki-Miyaura Coupling[1]
Furthermore, it is a reactant in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation and ligands for palladium-catalyzed stereoselective allylation reactions.
Experimental Protocols
Synthesis of the Precursor: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
A common route to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine involves the synthesis of the corresponding phosphine oxide as a key intermediate. A detailed protocol for this synthesis is available in the literature and a representative summary is provided below.
Reaction Scheme:
Methodology:
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Grignard Reagent Formation: To a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) at -60 °C is added a solution of isopropylmagnesium chloride in THF. The reaction mixture is then warmed to ambient temperature.
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Reaction with Diethyl Phosphite: The freshly prepared Grignard reagent is then reacted with diethyl phosphite at low temperature.
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Workup: The reaction is quenched with an aqueous solution of hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.
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Purification: The crude product can be purified by crystallization or column chromatography.
Chlorination of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
The conversion of the phosphine oxide to the desired chlorophosphine is a standard transformation in organophosphorus chemistry. Reagents such as oxalyl chloride or phosgene are commonly employed for this purpose. A general procedure using oxalyl chloride is outlined below.
Reaction Scheme:
Methodology:
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Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide in a dry, inert solvent such as dichloromethane or toluene is prepared.
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Addition of Chlorinating Agent: Oxalyl chloride is added dropwise to the solution at room temperature or below. The reaction progress can be monitored by the evolution of gaseous byproducts (CO and CO₂).
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Reaction Completion and Workup: Once the reaction is complete, the solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine.
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Purification: The product can be purified by distillation under reduced pressure or by crystallization.
Spectroscopic Data
Expected NMR Spectral Features:
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¹H NMR: The spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm) due to proton-phosphorus and proton-fluorine coupling. The signals would correspond to the protons on the two phenyl rings.
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¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to phosphorus exhibiting a doublet due to carbon-phosphorus coupling. The trifluoromethyl carbons will also be present, showing a quartet due to carbon-fluorine coupling.
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³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift will be indicative of a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. For comparison, the related diphenylchlorophosphine has a ³¹P NMR chemical shift of approximately +81 ppm. The electron-withdrawing trifluoromethyl groups in the target molecule are likely to shift this value.
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¹⁹F NMR: A single resonance is expected for the trifluoromethyl groups.
Note: As specific, experimentally verified NMR data for Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is not available, it is highly recommended that researchers acquiring this compound perform their own spectral analysis for characterization.
Logical Workflow for Ligand Synthesis
The primary application of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is as a versatile precursor for the synthesis of a wide array of phosphine ligands. The general workflow for this process is depicted below.
This workflow illustrates the logical progression from commercially available starting materials to the synthesis of the chlorophosphine, its subsequent conversion to a desired phosphine ligand, and finally, the formation of a catalytically active metal complex. This highlights the central role of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine as a key intermediate in the development of modern catalytic systems.
